molecular formula C8H7N3 B093821 2-(1H-imidazol-5-yl)pyridine CAS No. 17009-81-3

2-(1H-imidazol-5-yl)pyridine

Cat. No.: B093821
CAS No.: 17009-81-3
M. Wt: 145.16 g/mol
InChI Key: AHHQCRZKQHDXIY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the imidazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in chloroform.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which 2-(1H-imidazol-5-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-4-yl)pyridine
  • 2-(1H-Imidazol-1-yl)pyridine

Comparison: 2-(1H-Imidazol-5-yl)pyridine is unique due to the position of the imidazole ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQCRZKQHDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-78-6
Record name 2-(1H-imidazol-4-yl)pyridine
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